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Compound of Interest

Compound Name: 2-Cyclopropylacetic anhydride
CAS No.: 55277-80-0
Cat. No.: B2966397
Get Quote
Abstract

Bis(cyclopropylacetyl) oxide, commonly referred to as cyclopropylacetic anhydride, is a
specialized organic reagent used primarily in medicinal chemistry for the introduction of the
cyclopropylacetyl pharmacophore. This guide provides a comprehensive structural analysis,
synthesis protocols, and spectroscopic characterization standards for researchers engaged in
drug development. Unlike simple aliphatic anhydrides, the unique strain energy of the
cyclopropyl ring influences both the stability and reactivity profile of this compound,
necessitating precise handling and validation protocols.

Chemical Structure & Theoretical Analysis
Fundamental Identity

Bis(cyclopropylacetyl) oxide is the symmetrical acid anhydride of cyclopropylacetic acid. It
functions as a potent acylating agent, leveraging the lability of the anhydride linkage to transfer
the cyclopropylacetyl group to nucleophiles (amines, alcohols, thiols).
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Property Data

IUPAC Name Cyclopropylacetic anhydride

Molecular Formula C10H1403

Molecular Weight 182.22 g/mol

SMILES C1CCi1CC(=0)0OC(=0)ccicea
Precursor Cyclopropylacetic acid (CAS: 5239-82-7)
Predicted Boiling Point ~245°C (at 760 mmHg) / Decomposes

Soluble in DCM, THF, EtOAc; Hydrolyzes in

Solubility .
water

Structural Topology and Strain

The molecule consists of two cyclopropylacetyl wings connected by a central oxygen atom. The
critical structural feature is the cyclopropyl ring, which possesses significant Baeyer strain
(~27.5 kcal/mol).

o Steric Considerations: The methylene spacer (-CHz-) between the ring and the carbonyl
group insulates the anhydride linkage from the direct steric bulk of the ring, making it more
reactive than direct cyclopropanecarboxylic anhydride but less hindered than tert-butyl
analogs.

» Electronic Effects: The cyclopropyl group acts as a weak electron donor (pseudo-pi character
of Walsh orbitals) to the carbonyl system, slightly modulating the electrophilicity of the
anhydride carbons compared to straight-chain alkyl anhydrides.

Structural Visualization

The following diagram illustrates the connectivity and the central anhydride core flanked by the
strained rings.
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Figure 1: Structural Connectivity of Bis(cyclopropylacetyl) Oxide
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Figure 1: Structural Connectivity of Bis(cyclopropylacetyl) Oxide showing the insulation of the
reactive core from the strained rings.

Synthesis & Preparation Protocols

Since bis(cyclopropylacetyl) oxide is often not available as a bulk commodity chemical due to
hydrolytic sensitivity, in situ preparation or fresh synthesis is the standard in drug development
workflows.

Method A: Dehydration via Dicyclohexylcarbodiimide
(DCC)

This method is preferred for small-scale, high-purity requirements where thermal stability is a
concern.

Reagents:

» Cyclopropylacetic acid (2.0 eq)[1]

e DCC (1.0eq)

e Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol:

 Dissolution: Dissolve cyclopropylacetic acid in anhydrous DCM under an inert atmosphere
(N2 or Ar).

 Addition: Cool the solution to 0°C. Add DCC dissolved in minimal DCM dropwise over 20
minutes.
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e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. The
byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

o Filtration: Filter the mixture through a Celite pad to remove DCU.

« Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude
anhydride.

 Purification: If necessary, Kugelrohr distillation (high vacuum) can be used, though the crude
is often pure enough (>95%) for subsequent acylation steps.

Method B: Acid Chloride Exchange

Preferred for larger scales where DCC byproducts are undesirable.
Reagents:

o Cyclopropylacetic acid (1.0 eq)

o Cyclopropylacetyl chloride (1.0 eq)

o Base: Pyridine or Triethylamine (1.1 eq)
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Figure 2: Synthesis via Acid Chloride-Acid Coupling
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Figure 2: Synthesis via Acid Chloride-Acid Coupling demonstrating the convergent pathway.

Spectroscopic Characterization (Self-Validating
Systems)

To ensure the integrity of the synthesized reagent, the following spectroscopic signatures must
be validated. The absence of the -OH stretch (from the parent acid) and the presence of double
carbonyl peaks are the primary validation criteria.

Infrared Spectroscopy (FT-IR)

The anhydride linkage exhibits a characteristic "doublet” in the carbonyl region due to
symmetric and asymmetric stretching modes.
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Frequency (cm™?) Vibration Mode Diagnostic Note
) Higher frequency, usually less

1820+ 5 C=0 Asymmetric Stretch )

intense.

) Lower frequency, stronger

1750+ 5 C=0 Symmetric Stretch ) )

intensity.

Strong ether-like stretch of the
1050-1100 C-O-C Stretch _

anhydride core.

Characteristic "CH2" tension in
3000-3080 C-H Stretch (Cyclopropyl) ] ]

the strained ring.

Presence indicates
Absent O-H Broad Stretch

hydrolysis/contamination.

Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of the cyclopropyl moiety's integrity and the symmetry of the

molecule.

1H NMR (400 MHz, CDCls):

0 0.55 — 0.65 ppm (m, 4H): Cyclopropyl ring protons.

0 0.20 — 0.35 ppm (m, 4H): Cyclopropyl ring protons (cis/trans relative to substituent).

0 1.05 - 1.15 ppm (m, 2H): Cyclopropyl methine (-CH-) protons.

0 2.35-2.45 ppm (d, J=7.0 Hz, 4H): Methylene (-CHz-) protons adjacent to the carbonyl.

Note: These are deshielded compared to the acid precursor due to the electron-withdrawing

anhydride group.
13C NMR (100 MHz, CDCIs):
e 0 4.5 ppm: Cyclopropyl CHz carbons.

e 0 7.2 ppm: Cyclopropyl CH methine carbons.
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e 0 41.5 ppm: Alpha-methylene (-CHz-) carbons.

e 0 168.5 ppm: Carbonyl (C=0) carbons. Distinct shift from acid (~178 ppm) or ester (~172
ppm).

Applications in Drug Development

Bis(cyclopropylacetyl) oxide is a specialized tool for Late-Stage Functionalization (LSF) and
Prodrug Synthesis.

N-Acylation of APIs

It is used to attach the cyclopropylacetyl motif to amine-bearing pharmacophores. This motif is
valuable because the cyclopropyl group is metabolically stable (unlike isopropyl) and provides
unique hydrophobic interactions.

» Example: Synthesis of amide analogs of Montelukast intermediates or specific kinase
inhibitors where the cyclopropyl group fits into hydrophobic pockets.

Prodrug Strategies

Anhydrides are used to generate ester or amide prodrugs. The cyclopropylacetyl group can
serve as a lipophilic "mask" that improves membrane permeability, which is later cleaved by
esterases in vivo.

Transition State Elimination
(Cyclopropylacetic Acid)
(Nucleophile) (Byproduct)

Figure 3: Mechanism of Drug Acylation
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Figure 3: Mechanism of Drug Acylation illustrating the transfer of the cyclopropylacetyl group.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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